molecular formula C21H28N4O2 B2402418 N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1226451-19-9

N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2402418
CAS RN: 1226451-19-9
M. Wt: 368.481
InChI Key: WTWYKVHRIHLRKK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

  • Research on novel piperidine derivatives, including compounds structurally related to N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide, has shown significant anti-angiogenic and DNA cleavage activities. These compounds effectively block the formation of blood vessels (angiogenesis), a process critical in tumor growth and metastasis. Additionally, their ability to interact with DNA suggests potential applications in cancer therapy by inducing cytotoxic effects on cancer cells (Kambappa et al., 2017).

Anticancer and Histone Deacetylase Inhibition

  • Another study focused on the synthesis and biological evaluation of compounds structurally similar to N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide, revealing their potential as histone deacetylase inhibitors. These inhibitors play a significant role in epigenetic control of gene expression, highlighting their relevance in cancer treatment strategies by modulating the acetylation status of histones and affecting gene expression patterns linked to cancer cell growth and survival (Zhou et al., 2008).

Anti-Inflammatory and Analgesic Agents

  • The synthesis of novel benzodifuranyl compounds, with a focus on their anti-inflammatory and analgesic activities, showcases the broad therapeutic potential of compounds related to N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide. These studies indicate the role of such compounds in the treatment of inflammatory conditions and pain management, underscoring the importance of structural modifications to enhance biological activity and selectivity (Abu‐Hashem et al., 2020).

Antipsychotic and Antimicrobial Agents

  • Research into heterocyclic carboxamides, including structural analogs of N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide, has identified compounds with potential antipsychotic and antimicrobial activities. These findings suggest the versatility of such compounds in addressing a range of therapeutic needs, from mental health conditions such as schizophrenia to combating bacterial infections (Norman et al., 1996).

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-17-10-6-7-11-18(17)23-19(26)15-27-20-14-16(2)22-21(24-20)25-12-8-4-5-9-13-25/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWYKVHRIHLRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide

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